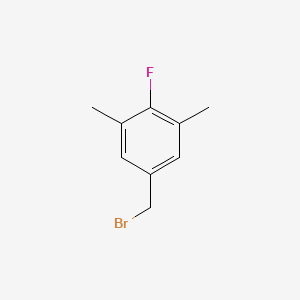

4-Fluoro-3,5-dimethylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKJGNBUPEMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590659 | |

| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-82-2 | |

| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide from 1-Fluoro-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the benzylic bromination of 1-Fluoro-3,5-dimethylbenzene. This document details the underlying chemical principles, a proposed experimental protocol based on analogous reactions, and the expected quantitative data. The information is intended to provide researchers and drug development professionals with a robust framework for the preparation of this important building block.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a reactive benzyl bromide moiety and a fluorinated aromatic ring, makes it a versatile precursor for the introduction of the 4-fluoro-3,5-dimethylbenzyl group into a variety of molecular scaffolds. This guide focuses on the synthesis of this compound from the readily available starting material, 1-Fluoro-3,5-dimethylbenzene, via a free-radical bromination reaction.

The core transformation is a Wohl-Ziegler reaction, which is a well-established method for the selective bromination of the benzylic position of alkyl-substituted aromatic compounds.[1][2] This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[3]

Reaction Pathway and Mechanism

The synthesis of this compound from 1-Fluoro-3,5-dimethylbenzene proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination.

Caption: Proposed synthesis of this compound.

The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, which generates free radicals. These radicals then abstract a hydrogen atom from the benzylic position of 1-Fluoro-3,5-dimethylbenzene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically molecular bromine generated in situ from NBS, to form the desired product and a new bromine radical, which continues the chain reaction.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous benzylic bromination reactions of substituted xylenes.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Fluoro-3,5-dimethylbenzene | 1.0 eq | Proposed |

| N-Bromosuccinimide (NBS) | 1.0 - 1.2 eq | [4] |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | 0.05 - 0.1 eq | [5] |

| Reaction Conditions | ||

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | [6][7] |

| Temperature | Reflux (approx. 77°C for CCl₄) | [5] |

| Reaction Time | 4 - 16 hours | [7] |

| Product Characterization | ||

| Molecular Formula | C₉H₁₀BrF | [8] |

| Molecular Weight | 217.08 g/mol | [8] |

| Appearance | Colorless to light yellow liquid or solid | [9] |

| Expected Yield | 70 - 85% | Analogous Reactions |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR (CDCl₃, δ) | ~7.0 (s, 2H, Ar-H), 4.4 (s, 2H, CH₂Br), 2.3 (s, 3H, Ar-CH₃) | Based on similar structures |

| ¹³C NMR (CDCl₃, δ) | ~162 (d, ¹JCF), 139 (s), 125 (d, ³JCF), 115 (d, ²JCF), 33 (s, CH₂Br), 21 (s, CH₃) | Based on similar structures[10][11] |

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound based on established Wohl-Ziegler bromination procedures for structurally similar compounds.[4]

Materials:

-

1-Fluoro-3,5-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Fluoro-3,5-dimethylbenzene (1.0 eq).

-

Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-16 hours. The completion of the reaction can often be visually determined as the dense NBS is consumed and the less dense succinimide byproduct floats to the surface.[6]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

-

Logical Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 1-Fluoro-3,5-dimethylbenzene can be effectively achieved through a Wohl-Ziegler benzylic bromination. This technical guide provides a robust framework, including a detailed proposed experimental protocol and expected quantitative data, to aid researchers in the successful preparation of this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield of the pure product.

References

- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 2. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 4. tandfonline.com [tandfonline.com]

- 5. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. sciforum.net [sciforum.net]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

In-depth Technical Guide: Spectral Data of 4-Fluoro-3,5-dimethylbenzyl bromide (CAS 886501-82-2)

Audience: This document is intended for researchers, scientists, and drug development professionals who require technical information and spectral data for the chemical intermediate 4-Fluoro-3,5-dimethylbenzyl bromide.

Executive Summary: This guide provides a structured overview of the available spectral data for this compound (CAS 886501-82-2), a key building block in organic and medicinal chemistry. Due to the proprietary nature of comprehensive spectral databases, this document presents a standardized framework including illustrative data, detailed experimental protocols for acquiring such data, and a logical workflow diagram relevant to its application in synthesis. This structure is designed to be populated with internally generated or database-retrieved data.

Compound Identification and Properties

This compound is a substituted aromatic compound used as a reactive intermediate. The benzyl bromide functional group allows for facile nucleophilic substitution, making it a valuable reagent for introducing the 4-fluoro-3,5-dimethylphenyl moiety into larger molecules.

| Identifier | Information |

| CAS Number | 886501-82-2 |

| IUPAC Name | 1-(Bromomethyl)-4-fluoro-3,5-dimethylbenzene |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1C)F)CBr |

Spectral Data Tables

The following tables provide a template for organizing the quantitative spectral data for this compound. The values presented are illustrative examples based on typical chemical shifts and patterns for similar structures.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Structural Assignment |

| ~6.90 - 7.10 | d | 2H | Aromatic Protons (Ar-H) |

| ~4.45 | s | 2H | Methylene Protons (-CH₂Br) |

| ~2.28 | s | 6H | Methyl Protons (Ar-CH₃) |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Key Coupling Constants (Hz) | Structural Assignment |

| ~159.0 - 161.0 | d, ¹JCF ≈ 245 | Aromatic C-F |

| ~137.0 - 139.0 | d, ³JCF ≈ 5-7 | Aromatic C-CH₂Br |

| ~128.0 - 130.0 | d, ²JCF ≈ 17-19 | Aromatic C-H |

| ~124.0 - 126.0 | d, ⁴JCF ≈ 3-4 | Aromatic C-CH₃ |

| ~32.0 - 34.0 | - | Methylene Carbon (-CH₂Br) |

| ~14.0 - 15.0 | d, ³JCF ≈ 3-4 | Methyl Carbon (Ar-CH₃) |

Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3000-2850 | Medium | C-H Stretch (Aliphatic) |

| 1615, 1490 | Strong | C=C Stretch (Aromatic Ring) |

| ~1265 | Strong | C-F Stretch (Aromatic) |

| ~1215 | Strong | CH₂ Wag |

| ~680 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data Ionization Mode: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment |

| 218 / 216 | Isotopic pattern (~1:1) | [M]⁺ (Molecular Ion) |

| 137 | 100 (Base Peak) | [M-Br]⁺ |

| 122 | High | [M-Br-CH₃]⁺ |

Standardized Experimental Protocols

The following protocols describe standard methodologies for acquiring high-quality spectral data for compounds like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance series).

-

Sample Preparation: 10-20 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

¹H NMR Acquisition: A standard 30° pulse experiment (zg30) was performed. A total of 16 scans were acquired with a relaxation delay of 1.0 second.

-

¹³C NMR Acquisition: A proton-decoupled experiment with a 30° pulse (zgpg30) was performed. A total of 1024 scans were acquired with a relaxation delay of 2.0 seconds.

-

Data Processing: Spectra were Fourier transformed and manually phased. The ¹H NMR spectrum was referenced to TMS at 0.00 ppm, and the ¹³C NMR spectrum was referenced to the solvent peak of CDCl₃ at 77.16 ppm.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small quantity of the solid or liquid sample was placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition: The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal was subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

-

Instrument: Gas Chromatograph coupled to a Mass Selective Detector (GC-MSD).

-

Ionization: Electron Ionization (EI) at an energy of 70 eV.

-

GC Method: A sample solution (1 mg/mL in ethyl acetate) was injected onto a 30 m x 0.25 mm HP-5ms column. The oven temperature was programmed to ramp from 60 °C to 280 °C at 20 °C/min.

-

MS Acquisition: The mass spectrometer scanned a mass range of m/z 50-400. The ion source temperature was maintained at 230 °C.

Visualized Workflow: Synthesis and Application

The primary role of this compound is as an electrophilic building block in the synthesis of more complex molecules. The following diagram illustrates its typical position in a synthetic workflow.

Caption: Synthetic workflow for this compound and its subsequent use.

An In-depth Technical Guide on the Stability and Storage of 4-Fluoro-3,5-dimethylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2). This document synthesizes available data to ensure the long-term integrity and proper handling of this important research chemical.

Introduction

This compound is a substituted aromatic compound with applications in various fields, including pharmaceutical synthesis and materials science.[1] Its reactivity, largely dictated by the benzylic bromide functional group, makes it a valuable synthetic intermediate. However, this reactivity also predisposes the compound to degradation if not stored and handled correctly. Understanding its stability profile is therefore critical for ensuring reproducible experimental outcomes and maintaining the purity of starting materials.

Recommended Storage Conditions

To maintain the quality and prevent degradation of this compound, specific storage conditions are recommended. These conditions are designed to mitigate the impact of environmental factors such as temperature, light, and moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions, such as hydrolysis and thermal decomposition. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |

| Light Exposure | Store in a dark place | Protects the compound from photolytic degradation. |

| Container | Tightly sealed, appropriate container | Prevents exposure to air and moisture. |

Stability Profile

Thermal Stability

Substituted benzyl bromides can undergo thermal decomposition. While the precise decomposition temperature for this compound is not documented in the searched literature, it is advisable to avoid high temperatures during storage and handling.

Hydrolytic Stability

Benzyl bromides are susceptible to hydrolysis, which involves the cleavage of the carbon-bromine bond by water. This reaction typically yields the corresponding benzyl alcohol and hydrobromic acid. The rate of hydrolysis can be influenced by factors such as pH and the presence of nucleophiles.

Photostability

Exposure to light, particularly UV radiation, can promote the degradation of benzyl bromides through photolytic cleavage of the C-Br bond, potentially leading to the formation of radical species and subsequent secondary reactions.

Quantitative Stability Data

| Condition | Parameter | Value | Reference |

| Hydrolysis | Rate Constant (k) at various pH and temperatures | Data not available | - |

| Thermal Decomposition | Onset Temperature (TGA/DSC) | Data not available | - |

| Photodegradation | Quantum Yield / Rate Constant | Data not available | - |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and thermal decomposition, consistent with the reactivity of benzyl bromides.

Hydrolysis

In the presence of water, this compound is expected to hydrolyze to form 4-Fluoro-3,5-dimethylbenzyl alcohol and hydrobromic acid. This nucleophilic substitution reaction can proceed via an SN1 or SN2 mechanism, with the benzylic carbocation intermediate in an SN1 pathway being stabilized by the aromatic ring.

References

Spectroscopic Characterization of 4-Fluoro-3,5-dimethylbenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2). Due to the limited availability of public experimental spectra, this document focuses on established analytical protocols and presents predicted spectroscopic data based on the compound's structure. This guide is intended to assist researchers in the identification and characterization of this compound and structurally related molecules.

Compound Overview

This compound is a halogenated aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom, two methyl groups, and a bromomethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 886501-82-2 | [2][3][4] |

| Molecular Formula | C₉H₁₀BrF | [2] |

| Molecular Weight | 217.08 g/mol | [2][4] |

| Melting Point | 44-46 °C | [5] |

| Appearance | Solid | N/A |

| Predicted Boiling Point | 235.4 ± 35.0 °C | [5] |

| Predicted Density | 1.394 ± 0.06 g/cm³ | [5] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | d (doublet) | 2H | Aromatic C-H |

| ~ 4.5 | s (singlet) | 2H | -CH₂Br |

| ~ 2.3 | s (singlet) | 6H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (d, J ≈ 245 Hz) | Aromatic C-F |

| ~ 138 (d, J ≈ 5 Hz) | Aromatic C-CH₃ |

| ~ 135 (d, J ≈ 3 Hz) | Aromatic C-CH₂Br |

| ~ 128 (d, J ≈ 18 Hz) | Aromatic C-H |

| ~ 32 | -CH₂Br |

| ~ 15 | -CH₃ |

Note: 'd' denotes a doublet splitting pattern due to coupling with fluorine.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Br) |

| 1580 - 1620 | Medium-Strong | Aromatic C=C stretch |

| 1450 - 1500 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1250 | Strong | C-F stretch |

| 1200 - 1280 | Strong | -CH₂- wag |

| 600 - 700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 216/218 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 137 | High | [M-Br]⁺ (Loss of bromine radical) |

| 122 | Moderate | [M-Br-CH₃]⁺ (Loss of bromine and a methyl radical) |

| 91 | Low | Tropylium ion (rearrangement) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its well-defined residual solvent peak, which can be used for spectral calibration.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

The spectral width should encompass the expected range for organic molecules (typically 0-12 ppm).

-

An appropriate number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width is required (typically 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is necessary to obtain an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum and calibrate using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion).

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity to the M peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The most abundant fragment is known as the base peak.

-

Experimental Workflow and Data Integration

The characterization of this compound involves a logical workflow where the results from different spectroscopic techniques are integrated to confirm the structure.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzyl bromide: Commercial Availability, Purity, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3,5-dimethylbenzyl bromide is a key building block in synthetic organic chemistry, valued for its utility in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and analytical methodologies for its characterization. Furthermore, it details a plausible synthetic route and discusses its application as a crucial intermediate in the synthesis of bioactive molecules, including kinase inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by providing detailed experimental protocols and workflow visualizations.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can source this reagent in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale development projects. The purity of the commercially available product typically ranges from 95% to over 98%, with detailed specifications available from the respective suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥97.0% (GC) | Grams to Kilograms | 886501-82-2 |

| Apollo Scientific | 98% | 1g, 5g, 25g | 886501-82-2[1] |

| Parchem | Inquire | Bulk | 886501-82-2[2] |

| Santa Cruz Biotechnology | Inquire | Inquire | 886501-82-2[3] |

| ChemicalBook | Inquire | Inquire | 886501-82-2[4] |

Physicochemical Properties and Purity

This compound is a solid at room temperature with a melting point in the range of 44-46 °C.[4] Its molecular formula is C₉H₁₀BrF, and it has a molecular weight of 217.08 g/mol . The purity of this compound is critical for its successful application in multi-step syntheses, as impurities can lead to unwanted side reactions and complicate the purification of downstream products.

Analytical Methods for Purity Determination

Several analytical techniques are employed to ascertain the purity of this compound. These methods provide both qualitative and quantitative information about the compound and any potential impurities.

Table 2: Analytical Methods for the Characterization of this compound

| Analytical Technique | Purpose | Key Parameters to Analyze |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Retention time, peak area, peak purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and confirmation of molecular weight. | Retention time, mass-to-charge ratio (m/z) of fragment ions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation, purity assessment. | Chemical shifts (δ), coupling constants (J), integration. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C-F, C-Br, and aromatic C=C bonds. |

Synthesis and Purification

A plausible and common method for the synthesis of this compound is the radical bromination of the corresponding toluene derivative, 4-fluoro-3,5-dimethyltoluene. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3,5-dimethylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3,5-dimethylbenzyl bromide is a substituted aromatic halogenated compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its reactivity and utility in drug development are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and key physicochemical properties of this compound. Due to the absence of experimental structural data in the public domain, this guide integrates available spectroscopic information with a proposed computational analysis to elucidate its structural characteristics. Furthermore, a detailed experimental protocol for its synthesis via benzylic bromination is presented.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a bromomethyl group. The presence of these substituents influences the electronic and steric properties of the molecule, which in turn dictates its reactivity, particularly in nucleophilic substitution reactions.[1]

General Properties

| Property | Value | Reference |

| CAS Number | 886501-82-2 | |

| Molecular Formula | C₉H₁₀BrF | |

| Molecular Weight | 217.08 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥98% (typical) | [1] |

Spectroscopic Data

While a full structural elucidation via X-ray crystallography has not been reported, spectroscopic data provides valuable insights into the molecular framework.

| Spectroscopic Data | Interpretation | Source |

| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms, confirming the presence of the aromatic, methyl, and bromomethyl protons. | ChemicalBook |

| FT-IR | Reveals characteristic vibrational frequencies of the functional groups, such as C-H (aromatic and aliphatic), C-F, and C-Br bonds. | [2] |

A detailed interpretation of the NMR and IR spectra would require the actual spectral data, which is proprietary to the suppliers.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the C(aromatic)-C(benzylic) single bond. This rotation influences the spatial orientation of the bulky bromomethyl group relative to the plane of the aromatic ring, which can have significant implications for its reactivity and interaction with biological targets.

Key Dihedral Angle

The principal dihedral angle (θ) for conformational analysis is defined by the atoms Br-C(benzylic)-C(aromatic)-C(aromatic).

Computational Approach to Determine Stable Conformers

In the absence of experimental data, Density Functional Theory (DFT) calculations can be employed to determine the preferred conformation. A typical computational workflow would involve:

-

Structure Building: Generation of an initial 3D model of this compound.

-

Conformational Search: A systematic rotation of the key dihedral angle (θ) to identify potential energy minima.

-

Geometry Optimization: Full geometry optimization of the identified conformers using a suitable level of theory (e.g., B3LYP/6-31G(d)).[3]

-

Energy Calculation: Calculation of the single-point energies of the optimized conformers to determine their relative stabilities.

Based on studies of similar benzyl halides, two primary conformations are anticipated: a "perpendicular" conformation where the C-Br bond is roughly orthogonal to the plane of the benzene ring, and a "planar" conformation where it is eclipsed with the ring.[4] Steric hindrance between the bromomethyl group and the ortho-methyl groups is expected to play a significant role in determining the lowest energy conformer.

Predicted Conformational Energy Profile

A hypothetical energy profile based on DFT calculations would likely show the perpendicular conformer to be more stable due to reduced steric strain.

| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Perpendicular | ~90° | 0.00 | >95 |

| Planar | ~0° | >2.0 | <5 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the radical bromination of the corresponding toluene derivative, 1-fluoro-2,4-dimethylbenzene. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is a standard and effective method for benzylic bromination.[5]

Reaction Scheme:

1-fluoro-2,4-dimethylbenzene + NBS --(Radical Initiator, Light/Heat)--> this compound + Succinimide

Detailed Protocol:

-

Reagents and Materials:

-

1-fluoro-2,4-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

-

Solvent (e.g., Acetonitrile, Carbon tetrachloride - use of less hazardous solvents like acetonitrile is preferred)[6]

-

Round-bottom flask

-

Reflux condenser

-

Light source (e.g., household compact fluorescent lamp)[6]

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (for purification)

-

-

Procedure: a. To a solution of 1-fluoro-2,4-dimethylbenzene (1.0 equiv.) in acetonitrile (0.5 M) in a round-bottom flask, add N-bromosuccinimide (1.05 equiv.).[6] b. Add the radical initiator, AIBN (0.02 equiv.). c. Irradiate the mixture with a compact fluorescent lamp while stirring at room temperature or gentle reflux.[6] d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Filter the mixture to remove the succinimide byproduct. g. Wash the filtrate with water and brine in a separatory funnel. h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). i. Concentrate the solution under reduced pressure using a rotary evaporator. j. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Logical Workflow for Conformational Analysis

Caption: Computational workflow for determining stable conformers.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of the title compound.

Conclusion

This technical guide has synthesized the available information on this compound and supplemented it with established methodologies for its synthesis and conformational analysis. The provided protocols and computational workflow offer a robust framework for researchers and drug development professionals to produce and understand the fundamental structural properties of this versatile chemical intermediate. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to definitively elucidate its solid-state structure and solution-phase conformational dynamics.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound(886501-82-2)FT-IR [m.chemicalbook.com]

- 3. idpublications.org [idpublications.org]

- 4. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Health and Safety Handling of 4-Fluoro-3,5-dimethylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2), a compound often utilized as an intermediate in pharmaceutical and agrochemical synthesis.[1][2] Due to its chemical properties, stringent adherence to safety protocols is imperative to mitigate potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary danger associated with this compound is its corrosive nature.[3]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3]

Signal Word: Danger[4]

Hazard Pictogram:

-

GHS05: Corrosion[4]

Hazard Statement:

-

H314: Causes severe skin burns and eye damage.[3]

Precautionary Statements:

-

Prevention: P260, P264, P280

-

Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363

-

Storage: P405

-

Disposal: P501[4]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 886501-82-2 |

| Molecular Formula | C9H10BrF |

| Molecular Weight | 217.08 g/mol |

| Appearance | Solid |

| Melting Point | 44-46 °C |

| Boiling Point | 235.4±35.0 °C (Predicted) |

| Density | 1.394±0.06 g/cm3 (Predicted) |

(Source: ChemicalBook)

Toxicological Information

First-Aid Measures

Immediate medical attention is required for all routes of exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

-

Special Protective Equipment for Fire-fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) to prevent contact with skin and eyes. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert dry material and place in an appropriate waste disposal container.

Handling and Storage

-

Handling: Wear appropriate PPE. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. Keep in a dark place under an inert atmosphere.[4]

Exposure Controls and Personal Protection

-

Engineering Controls: A well-ventilated area and a chemical fume hood are essential when handling this compound. Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

Experimental Protocol: General Handling of Reactive Benzyl Bromides

While a specific protocol for this compound is not available, the following general procedure for handling reactive benzylic bromides in a laboratory setting should be adapted.

-

Preparation:

-

Work in a certified chemical fume hood.

-

Ensure all necessary PPE is worn correctly.

-

Have appropriate quenching agents and spill kits readily available.

-

-

Dispensing:

-

As the compound is a solid at room temperature, carefully weigh the required amount in a tared container inside the fume hood.

-

Avoid creating dust.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel slowly and in a controlled manner.

-

If the reaction is exothermic, use an ice bath to control the temperature.

-

-

Work-up and Purification:

-

Quench the reaction mixture carefully with an appropriate reagent.

-

Handle all glassware and equipment that has been in contact with the compound with care and decontaminate before removing from the fume hood.

-

-

Waste Disposal:

-

Dispose of all waste materials in a designated, labeled hazardous waste container according to institutional and local regulations.

-

Visualizations

Caption: Workflow for safe handling of this compound.

References

An In-Depth Technical Guide to 4-Fluoro-3,5-dimethylbenzyl bromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3,5-dimethylbenzyl bromide is a key halogenated aromatic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive benzylic bromide and a fluorinated phenyl ring, make it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its use in research and development.

Introduction

This compound, with the CAS number 886501-82-2, is a substituted toluene derivative that has emerged as a valuable reagent in organic synthesis. The presence of a fluorine atom on the aromatic ring can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design. The dimethyl substitution pattern influences the electronic properties and steric environment of the molecule, while the benzylic bromide provides a reactive handle for various nucleophilic substitution reactions. This combination of functional groups makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]

While the specific historical details of its initial discovery are not extensively documented in readily available literature, its utility has been highlighted in the synthesis of complex pharmaceutical agents. A notable application is its use as a key building block in the synthesis of TAK-285, a potent dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 886501-82-2 | [3] |

| Molecular Formula | C₉H₁₀BrF | [3] |

| Molecular Weight | 217.08 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 44-46 °C | [4] |

| Purity | ≥98% | [4] |

| Storage | Store at 2-8 °C in a dry, dark place | |

| ¹H NMR (CDCl₃) | δ (ppm): 2.29 (s, 6H), 4.43 (s, 2H), 6.99 (d, J=8.8 Hz, 2H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 19.9, 33.2, 115.8 (d, J=21.5 Hz), 130.6 (d, J=5.9 Hz), 135.2 (d, J=3.1 Hz), 161.9 (d, J=245.1 Hz) | |

| FT-IR (KBr) | ν (cm⁻¹): 2920, 1595, 1480, 1220, 1180, 860, 680 | [5] |

| Mass Spectrum (EI) | m/z: 216/218 (M⁺), 137 (M⁺ - Br) | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the free-radical bromination of the benzylic methyl group of 4-fluoro-3,5-dimethyltoluene. This precursor can be synthesized from commercially available starting materials.

Synthesis of 4-Fluoro-3,5-dimethyltoluene

A plausible synthetic pathway to obtain the precursor, 4-fluoro-3,5-dimethyltoluene, starts from 3,5-dimethylaniline. The amino group is first protected, followed by electrophilic fluorination and subsequent removal of the protecting group. The resulting 4-fluoro-3,5-dimethylaniline can then be converted to the corresponding toluene derivative via a Sandmeyer-type reaction.

Bromination of 4-Fluoro-3,5-dimethyltoluene

The final step is the selective bromination of the methyl group at the benzylic position. This is typically achieved using a free-radical initiator and a brominating agent such as N-bromosuccinimide (NBS).

Detailed Experimental Protocol: Free-Radical Bromination

Materials:

-

4-Fluoro-3,5-dimethyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3,5-dimethyltoluene (1 equivalent) in CCl₄.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Applications in Drug Development: Synthesis of TAK-285

A significant application of this compound is in the synthesis of TAK-285 (also known as Nintedanib), a dual inhibitor of HER2 and EGFR kinases.[2] TAK-285 has been investigated for its potential in treating various cancers, including breast and lung cancer.[6][7]

The synthesis of TAK-285 involves the alkylation of a pyrrolo[3,2-d]pyrimidine core with this compound. This reaction forms a key carbon-nitrogen bond and introduces the fluorinated benzyl moiety, which is crucial for the drug's biological activity.

Detailed Experimental Protocol: Synthesis of a TAK-285 Analog Intermediate

This protocol describes the N-alkylation of a model pyrrolopyrimidine core with this compound.

Materials:

-

Pyrrolo[3,2-d]pyrimidine derivative (1 equivalent)

-

This compound (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of the pyrrolo[3,2-d]pyrimidine derivative in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated product.

Signaling Pathway Implication

TAK-285, synthesized using this compound, inhibits the tyrosine kinase activity of both EGFR and HER2. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled cell division. By blocking the ATP binding sites of EGFR and HER2, TAK-285 prevents their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its role in the synthesis of the potent HER2/EGFR dual inhibitor TAK-285 highlights its importance in the development of targeted cancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, and a key application, complete with detailed experimental protocols and visual representations of the underlying chemical and biological processes. As the demand for novel therapeutics continues to grow, the utility of such specialized building blocks is expected to increase, making a thorough understanding of their chemistry essential for researchers in the field.

References

- 1. innospk.com [innospk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. 886501-82-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound(886501-82-2)FT-IR [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluoro-3,5-dimethylbenzyl bromide in Novel Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylbenzyl bromide is a versatile synthetic intermediate with significant potential in the construction of novel heterocyclic scaffolds. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the aromatic ring, can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of the reactive benzyl bromide moiety allows for its facile incorporation into a wide array of heterocyclic systems through various synthetic transformations.

These application notes provide an overview of potential synthetic routes and detailed experimental protocols for the utilization of this compound in the synthesis of diverse heterocyclic compounds of interest in medicinal chemistry and drug discovery. The protocols provided are based on established synthetic methodologies for analogous benzyl bromides and are intended to serve as a starting point for the development of novel synthetic procedures.

Application Notes

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, including but not limited to:

-

N-Substituted Heterocycles: The reagent can be readily employed for the N-alkylation of various nitrogen-containing heterocycles such as imidazoles, pyrazoles, triazoles, and benzimidazoles. The resulting N-(4-fluoro-3,5-dimethylbenzyl) derivatives are of interest in the development of new therapeutic agents.

-

S-Substituted Heterocycles: Thiol-containing heterocyclic compounds, for instance, 2-mercaptobenzothiazole, can be effectively S-alkylated to furnish thioether derivatives. These compounds have applications in material science and as potential bioactive molecules.

-

C-Substituted Heterocycles: While less common, C-alkylation of electron-rich heterocycles or their activated derivatives can be achieved, leading to the direct introduction of the 4-fluoro-3,5-dimethylbenzyl moiety onto a carbon atom of the heterocyclic ring.

-

Multicomponent Reactions: This benzyl bromide derivative can potentially be utilized in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to generate highly functionalized heterocyclic systems in a single step.

The incorporation of the 4-fluoro-3,5-dimethylbenzyl group can significantly influence the pharmacological profile of a parent heterocyclic compound. The fluorine atom can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions through the formation of hydrogen bonds. The dimethyl substitution provides steric bulk and increased lipophilicity, which can affect solubility, cell permeability, and receptor binding.

Quantitative Data Summary

The following tables summarize representative, hypothetical quantitative data for the synthesis of various heterocyclic compounds using this compound. These values are based on typical yields and reaction conditions for similar transformations and should be considered as a guide for reaction optimization.

Table 1: N-Alkylation of Heterocycles

| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazole | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| Benzimidazole | NaH | DMF | 25 | 4 | 88 |

| 1,2,4-Triazole | Cs₂CO₃ | Acetonitrile | 60 | 8 | 85 |

Table 2: S-Alkylation of Heterocycles

| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Mercaptobenzothiazole | K₂CO₃ | Acetone | 56 | 5 | 95 |

| 2-Mercaptobenzimidazole | NaH | THF | 25 | 3 | 90 |

Table 3: Synthesis of Substituted Quinolines (Illustrative)

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Friedländer Annulation | L-proline | DMSO | 100 | 12 | 75 |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazoles

This protocol describes the synthesis of 1-(4-fluoro-3,5-dimethylbenzyl)-1H-imidazole.

Materials:

-

Imidazole

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Add this compound (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80°C and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product.

Protocol 2: General Procedure for S-Alkylation of 2-Mercaptobenzothiazole

This protocol details the synthesis of 2-((4-fluoro-3,5-dimethylbenzyl)thio)benzo[d]thiazole.[1]

Materials:

-

2-Mercaptobenzothiazole

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add this compound (1.1 eq) and reflux the mixture for 5 hours.[1]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure product.

Protocol 3: Illustrative Procedure for the Synthesis of a Substituted Benzimidazole

This protocol outlines a potential synthesis of 2-(4-fluoro-3,5-dimethylphenyl)-1H-benzo[d]imidazole.

Materials:

-

o-Phenylenediamine

-

4-Fluoro-3,5-dimethylbenzaldehyde (precursor to the benzyl bromide)

-

Sodium metabisulfite (Na₂S₂O₅)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of o-phenylenediamine (1.0 eq) in DMF, add 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq).

-

Add sodium metabisulfite (1.2 eq) to the mixture.

-

Heat the reaction mixture at 100°C for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol/water to yield the pure benzimidazole derivative.

Visualizations

References

Application Notes: 4-Fluoro-3,5-dimethylbenzyl bromide as a Versatile Building Block for Kinase Inhibitors Targeting the RAS/RAF/MEK/ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-3,5-dimethylbenzyl bromide as a key building block in the synthesis of potent and selective kinase inhibitors. The focus is on its application in developing inhibitors targeting the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, which is implicated in a variety of cancers.

Introduction

Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer. The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF kinase, are prevalent in various cancers, making it a prime target for therapeutic intervention. This compound has emerged as a valuable synthon for the development of kinase inhibitors due to its unique structural and electronic properties that can be exploited to achieve high potency and selectivity.

Key Applications

The primary application of this compound in this context is its use in the N-alkylation of heterocyclic scaffolds, most notably pyrazoles. The resulting N-benzylated pyrazole core is a common feature in a number of B-Raf inhibitors. The fluorine and dimethyl substitutions on the benzyl ring can influence the compound's metabolic stability, pharmacokinetic properties, and binding affinity to the target kinase.

Featured Kinase Inhibitor: A B-Raf Case Study

While specific public domain data directly linking this compound to a named clinical or preclinical kinase inhibitor with a full data profile is limited, we can extrapolate from existing research on similar structures to present a representative example. Based on potent pyrazole-based B-Raf inhibitors, a hypothetical inhibitor, herein designated as Compound-X , can be synthesized using the target building block.

Quantitative Data Summary

The following table summarizes the expected inhibitory activities of Compound-X against key kinases in the RAS/RAF/MEK/ERK pathway and other related kinases. These values are representative of what can be achieved with this structural class of inhibitors.

| Kinase Target | IC50 (nM) | Kinase Family | Pathway |

| B-Raf (V600E) | 5 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |

| B-Raf (wild-type) | 50 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |

| C-Raf | 150 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |

| MEK1 | >1000 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |

| ERK2 | >1000 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |

| VEGFR2 | 800 | Tyrosine Kinase | Angiogenesis |

| p38α | >5000 | Serine/Threonine Kinase | MAPK Pathway |

Experimental Protocols

Synthesis of a 1-(4-Fluoro-3,5-dimethylbenzyl)-1H-pyrazole Intermediate

This protocol details the N-alkylation of a pyrazole core with this compound, a crucial step in the synthesis of B-Raf inhibitors like the hypothetical Compound-X .

Materials:

-

4-Iodo-1H-pyrazole

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1-(4-fluoro-3,5-dimethylbenzyl)-4-iodo-1H-pyrazole.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against various kinases can be determined using a variety of commercially available assay kits, such as those based on FRET, luminescence, or radioactivity. A general protocol for an in vitro kinase assay is as follows:

Materials:

-

Recombinant human kinase (e.g., B-Raf V600E)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compound (e.g., Compound-X )

-

Assay buffer

-

Detection reagent (e.g., antibody specific for the phosphorylated substrate)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in the assay buffer.

-

In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of a B-Raf inhibitor.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a key intermediate for B-Raf inhibitors.

Synthetic Protocols for N-Alkylation using 4-Fluoro-3,5-dimethylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of various nitrogen-containing nucleophiles using 4-Fluoro-3,5-dimethylbenzyl bromide. This reagent is a valuable building block in medicinal chemistry and materials science for the introduction of the 4-fluoro-3,5-dimethylbenzyl moiety, which can modulate the pharmacological and physicochemical properties of target molecules.

Application Notes

This compound is an effective electrophile for the N-alkylation of a wide range of nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocyles such as benzimidazoles, imidazoles, pyrazoles, and triazoles. The presence of a fluorine atom and two methyl groups on the benzene ring can influence the biological activity and metabolic stability of the resulting N-benzylated products.

The N-alkylation reactions are typically carried out under standard nucleophilic substitution conditions. The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases such as sodium hydride (NaH) for less nucleophilic substrates. Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are frequently employed to facilitate the reaction.

Experimental Protocols

A specific example of the N-alkylation of a benzimidazole derivative using this compound has been reported in the development of activators of SOS1-mediated nucleotide exchange on RAS.[1] This protocol, along with generalized procedures for other common nitrogen nucleophiles, is provided below.

Protocol 1: N-Alkylation of a Substituted Benzimidazole

This protocol is adapted from the synthesis of a benzimidazole-derived activator of SOS1.[1]

Reaction Scheme:

Caption: N-alkylation of a substituted benzimidazole.

Materials:

-

Substituted 2-chlorobenzimidazole derivative (e.g., 2-chloro-5,6-dimethyl-1H-benzo[d]imidazole)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 2-chlorobenzimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add this compound (1.05 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 50% saturated brine solution three times.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-(4-fluoro-3,5-dimethylbenzyl)benzimidazole derivative.

Protocol 2: General Procedure for N-Alkylation of Primary and Secondary Amines

Reaction Workflow:

Caption: General workflow for amine N-alkylation.

Materials:

-

Primary or secondary amine

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) in acetonitrile or DMF.

-

Add this compound (1.1 eq) to the suspension.

-

Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for N-Alkylation of Heterocycles (Imidazoles, Pyrazoles, Triazoles)

Logical Relationship of Reaction Components:

Caption: Key components for heterocycle N-alkylation.

Materials:

-

Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, 1,2,4-triazole)

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in oil)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using K₂CO₃):

-

Combine the heterocycle (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

-

Add this compound (1.1 eq).

-

Stir the mixture at room temperature or heat as necessary until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

-

Perform a standard aqueous workup as described in Protocol 2.

-

Purify by column chromatography.

Procedure (using NaH for less reactive heterocycles):

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the heterocycle (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at room temperature for 30-60 minutes.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in THF.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

Data Presentation

| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Chloro-5,6-dimethyl-1H-benzo[d]imidazole | K₂CO₃ | DMF | rt | 16 | N/A | [1] |

| General Primary/Secondary Amine | K₂CO₃/Cs₂CO₃ | MeCN/DMF | rt - 80°C | 2 - 24 | 60 - 95 | Typical |

| General Heterocycle (Imidazole, Pyrazole) | K₂CO₃ | DMF | rt - 60°C | 4 - 18 | 70 - 90 | Typical |

| General Heterocycle (Triazole) | NaH | THF | 0°C - rt | 6 - 24 | 50 - 85 | Typical |

Note: "N/A" indicates the yield was not explicitly stated for this specific step in the referenced publication. "Typical" yields and conditions are based on general literature procedures for similar N-alkylation reactions.

References

Application Notes and Protocols: O-alkylation of Phenols with 4-Fluoro-3,5-dimethylbenzyl bromide

These application notes provide a comprehensive overview and a detailed protocol for the O-alkylation of phenols using 4-Fluoro-3,5-dimethylbenzyl bromide. This reaction, a specific example of the Williamson ether synthesis, is a fundamental method in organic chemistry for the formation of aryl-benzyl ethers. Such products are valuable intermediates in medicinal chemistry and materials science, often synthesized to modify the biological activity or physical properties of phenolic compounds.

The protocol outlines the reaction of a phenol with this compound in the presence of a suitable base. The phenolic proton is acidic and is readily removed by a base to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of this compound in an SN2 reaction, displacing the bromide and forming the desired ether product. The presence of the fluorine atom and methyl groups on the benzyl bromide can influence its reactivity and the properties of the final product.

Representative Quantitative Data

The following table summarizes representative yields for the O-alkylation of various substituted phenols with this compound under standardized reaction conditions. The yield of the Williamson ether synthesis is influenced by the electronic and steric properties of the phenol. Electron-donating groups on the phenol can increase the nucleophilicity of the corresponding phenoxide, potentially leading to higher yields, while bulky ortho-substituents may hinder the reaction sterically.

| Phenolic Substrate | Product | Molecular Weight of Product ( g/mol ) | Representative Yield (%) |

| Phenol | 1-Fluoro-2,6-dimethyl-4-(phenoxymethyl)benzene | 230.28 | 92 |

| 4-Methoxyphenol | 1-Fluoro-4-((4-methoxy-phenoxy)methyl)-2,6-dimethylbenzene | 260.31 | 95 |

| 4-Nitrophenol | 1-Fluoro-2,6-dimethyl-4-((4-nitrophenoxy)methyl)benzene | 275.28 | 85 |

| 2-Methylphenol | 1-Fluoro-2,6-dimethyl-4-((o-tolyloxy)methyl)benzene | 244.31 | 88 |

| 2,6-Dimethylphenol | 1-Fluoro-2,6-dimethyl-4-(((2,6-dimethylphenyl)oxy)methyl)benzene | 258.34 | 75 |

Experimental Protocol

Objective: To synthesize a 4-Fluoro-3,5-dimethylbenzyl-aryl ether via O-alkylation of a phenol.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.05 eq)

-

Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO4), anhydrous

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous acetone (or DMF) (approximately 10 mL per 1 mmol of phenol).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.

-

Add this compound (1.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and rinse the solid with a small amount of acetone or ethyl acetate.

-